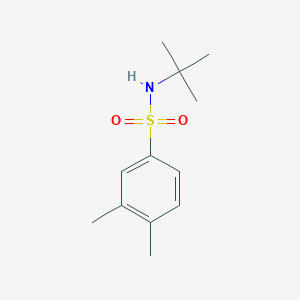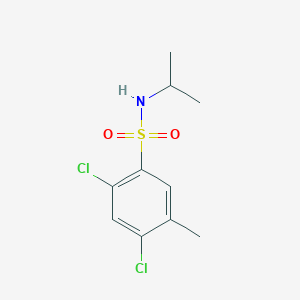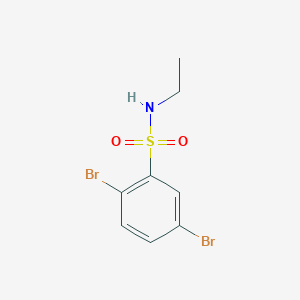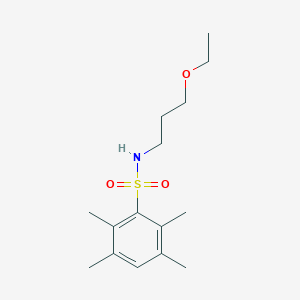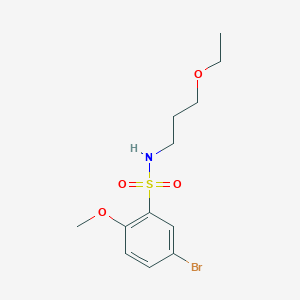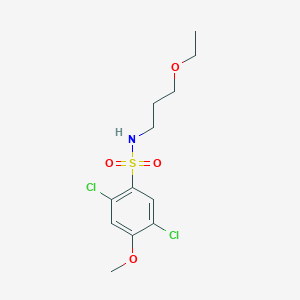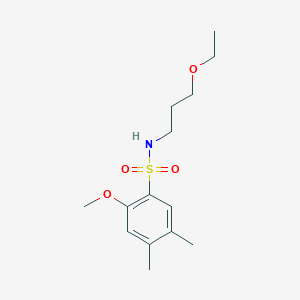
N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as EMD 57283, is a sulfonamide derivative that has been synthesized for its potential use in scientific research. This compound has been found to have significant effects on certain biochemical and physiological processes, making it a promising tool for studying various biological pathways.
Wirkmechanismus
The mechanism of action of N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. This enzyme is involved in the conversion of carbon dioxide to bicarbonate, which plays a role in regulating pH in the body. By inhibiting this enzyme, this compound 57283 may disrupt this process and lead to changes in pH and other physiological processes.
Biochemical and Physiological Effects:
This compound 57283 has been shown to have several biochemical and physiological effects, including inhibition of carbonic anhydrase and changes in pH. It has also been found to have effects on the cardiovascular system, including vasodilation and decreased blood pressure. Additionally, this compound 57283 has been shown to have anti-inflammatory effects and may have potential therapeutic applications in diseases such as asthma and chronic obstructive pulmonary disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 in lab experiments is its potent inhibition of carbonic anhydrase, which makes it a useful tool for investigating this enzyme and its role in various biological processes. However, one limitation of using this compound 57283 is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283. One area of interest is in the development of novel therapies for diseases such as glaucoma and epilepsy, which may be possible through the inhibition of carbonic anhydrase. Additionally, further research is needed to fully understand the mechanism of action of this compound 57283 and its effects on various physiological processes. Finally, there may be potential applications for this compound 57283 in the development of new anti-inflammatory therapies.
Synthesemethoden
The synthesis of N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 involves several steps, starting with the reaction of 3-chloropropyl ethyl ether with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride to form the intermediate 3-(2-methoxy-4,5-dimethylphenylsulfonamido)propyl ethyl ether. This intermediate is then reacted with sodium hydride and ethyl iodide to form the final product, this compound 57283.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide 57283 has been used in several scientific studies as a tool to investigate various biological processes. One study found that this compound 57283 is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition could have potential therapeutic applications in diseases such as glaucoma and epilepsy.
Eigenschaften
Molekularformel |
C14H23NO4S |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-(3-ethoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-5-19-8-6-7-15-20(16,17)14-10-12(3)11(2)9-13(14)18-4/h9-10,15H,5-8H2,1-4H3 |
InChI-Schlüssel |
XJOCIMOBPCFIAB-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)OC |
Kanonische SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










